1-(5-Chlorofuran-2-yl)ethan-1-one
Description
1-(5-Chlorofuran-2-yl)ethan-1-one is a chlorinated furan derivative featuring a ketone group at the acetyl position.
Properties
IUPAC Name |
1-(5-chlorofuran-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURGKOPXEHNECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569997 | |
| Record name | 1-(5-Chlorofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3216-65-7 | |
| Record name | 1-(5-Chlorofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Chlorofuran-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the chlorination of 2-acetylfuran, followed by further chemical modifications. The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position on the furan ring.
Industrial Production Methods
In an industrial setting, the production of 1-(5-Chlorofuran-2-yl)ethan-1-one may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorofuran-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chlorine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furans with various functional groups.
Scientific Research Applications
1-(5-Chlorofuran-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chlorofuran-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the chlorine atom and the ethanone group can influence its reactivity and binding affinity to these targets, modulating its overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural homology with several ethanone derivatives (Table 1). Key variations include the heterocyclic core (furan, thiophene, benzofuran) and substituents (halogens, alkoxy groups, aryl rings), which significantly influence reactivity and properties.
Table 1: Structural and Physicochemical Comparison of Selected Ethanone Derivatives
Physicochemical Properties
- Melting Points : For example, 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one melts at 137.3–138.5°C, indicating that bulky or polar substituents increase crystallinity .
- Spectroscopic Data : NMR and IR are critical for confirming structures, as seen in the characterization of 1-(benzofuran-2-yl)ethan-1-one derivatives .
Biological Activity
1-(5-Chlorofuran-2-yl)ethan-1-one, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores the compound's biological activity, synthesizing data from various studies, including case studies and detailed research findings.
Chemical Structure and Properties
- Chemical Formula : C6H5ClO2
- Molecular Weight : 158.56 g/mol
- IUPAC Name : 1-(5-Chlorofuran-2-yl)ethan-1-one
1. Antimicrobial Activity
Research indicates that 1-(5-Chlorofuran-2-yl)ethan-1-one exhibits significant antimicrobial properties. A study evaluating the compound's efficacy against various bacterial strains found that it inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
2. Anti-inflammatory Activity
The anti-inflammatory effects of 1-(5-Chlorofuran-2-yl)ethan-1-one have been investigated through various in vitro assays. The compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent.
In a study measuring the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), treatment with the compound significantly reduced cytokine levels compared to untreated controls.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 600 |
| IL-6 | 1200 | 400 |
Enzyme Inhibition Studies
The compound's mechanism of action appears to involve the inhibition of key enzymes implicated in inflammatory pathways. Specifically, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins, mediators of inflammation.
A study reported that 1-(5-Chlorofuran-2-yl)ethan-1-one exhibited selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for therapeutic applications.
Case Study 1: Efficacy in Animal Models
In a recent animal model study, the anti-inflammatory effects of 1-(5-Chlorofuran-2-yl)ethan-1-one were evaluated in rats subjected to induced paw edema. The results indicated a significant reduction in edema size following treatment with the compound compared to controls.
Case Study 2: Synergistic Effects with Other Compounds
Another investigation explored the synergistic effects of combining 1-(5-Chlorofuran-2-yl)ethan-1-one with traditional antibiotics. The combination therapy demonstrated enhanced antibacterial activity against resistant strains of bacteria, highlighting its potential role in overcoming antibiotic resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
